molecular formula C8H13NO2 B1589628 8-Oxa-2-azaspiro[4.5]decan-3-one CAS No. 194862-84-5

8-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No. B1589628
M. Wt: 155.19 g/mol
InChI Key: KPHVZBBAIJUNAC-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of azaspiro compounds. It is a colorless to slightly yellowish liquid with a faint odor and a boiling point of 117-118°C. 8-Oxa-2-azaspiro[4.5]decan-3-one has been studied extensively due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.5]decan-3-one.

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of 8-Oxa-2-azaspiro[4.5]decan-3-one derivatives in antitumor applications. A series of novel derivatives exhibited moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancers. Compounds from this series have been highlighted for their significant cytotoxic effects, suggesting their promise as candidates for further development in cancer therapy (Yang et al., 2019).

Anti-asthmatic and Anti-anaphylaxis Potential

Isolated from Xanthoceras sorbifolia Bunge, derivatives of 8-Oxa-2-azaspiro[4.5]decan-3-one have shown potential anti-asthmatic and anti-anaphylaxis activities. These findings are based on their predicted high affinities for enzymes involved in these conditions, suggesting a new avenue for developing treatments for asthma and anaphylaxis (Ge et al., 2016).

Antiviral Properties

Studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives have uncovered their efficacy against human coronavirus, including compounds that inhibit the replication of human coronavirus 229E. These findings point to the potential use of these compounds in antiviral drug development, specifically targeting coronaviruses (Apaydın et al., 2019).

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their utility in antihypertensive applications. These compounds, particularly those substituted at certain positions, have shown promising results as antihypertensive agents in animal models, indicating their potential for further exploration in the treatment of hypertension (Caroon et al., 1981).

Muscarinic Agonist for Cognitive Enhancement

Derivatives of 8-Oxa-2-azaspiro[4.5]decan-3-one have been evaluated as M1 muscarinic agonists, showing promise in the symptomatic treatment of dementia of Alzheimer's type. These compounds have demonstrated significant in vitro and in vivo muscarinic activities, suggesting their potential for cognitive enhancement and the treatment of memory deficits (Tsukamoto et al., 1995).

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-5-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHVZBBAIJUNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441982
Record name 8-oxa-2-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2-azaspiro[4.5]decan-3-one

CAS RN

194862-84-5
Record name 8-oxa-2-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxa-2-azaspiro[4.5]decan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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